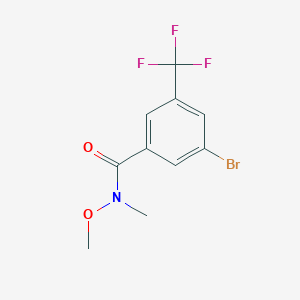

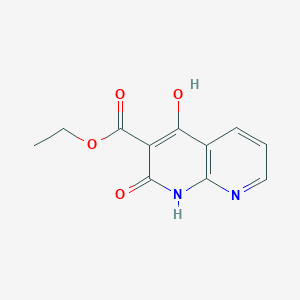

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Descripción general

Descripción

3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, also known as 3-F-TMBP, is an organofluorine compound that has recently gained attention in the scientific community due to its potential applications in various areas of research. 3-F-TMBP is a synthetic organofluorine compound that has been used in various fields such as catalysis, materials science, and pharmaceuticals. In particular, 3-F-TMBP has been studied for its potential use in the synthesis of drugs and other compounds, as well as its ability to act as a catalyst in various reactions.

Aplicaciones Científicas De Investigación

1. Molecular Structure and Conformational Analysis

- Research has shown that compounds containing 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can be synthesized through a substitution reaction. These compounds, such as methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, have been confirmed using various spectroscopic methods and X-ray diffraction. These methods, including Density Functional Theory (DFT), provide insights into the molecular structures and conformational properties of such compounds (Huang et al., 2021).

2. Application in Fluorescence Probes

- Boronate ester fluorescence probes incorporating elements like this compound have been synthesized for the detection of hydrogen peroxide (H2O2). These probes exhibit an “Off–On” fluorescence response towards H2O2, crucial for detecting hydrogen peroxide vapor, which is a significant marker in various applications, including explosive detection (Lampard et al., 2018).

3. Development of Luminescent Materials

- The chemical structure of this compound plays a critical role in the development of luminescent materials. Compounds containing this structure have been used to create enhanced brightness emission-tuned nanoparticles, offering potential applications in various optical and electronic devices. These materials exhibit bright fluorescence emission with high quantum yields (Fischer et al., 2013).

4. Use in Organic Liquid Electrolyte-Based Batteries

- Compounds containing this compound have been investigated as electrolyte additives in fluoride shuttle batteries (FSBs). Their structural properties, particularly the Lewis acidity of borate, influence the battery's performance, including fluoride ion conductivity and solubility (Kucuk & Abe, 2020).

Mecanismo De Acción

Target of Action

Boronic acid esters, such as this compound, are generally used in metal-catalyzed carbon-carbon bond formation reactions like the suzuki–miyaura reaction .

Mode of Action

The compound 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol interacts with its targets through a process known as transmetalation, which is a key step in the Suzuki–Miyaura reaction . In this process, the boron atom in the compound forms a bond with a transition metal, facilitating the formation of new carbon-carbon bonds .

Biochemical Pathways

The compound this compound is involved in the Suzuki–Miyaura cross-coupling pathway . This pathway is crucial for the formation of biaryl compounds, which are common structural motifs in many pharmaceuticals and natural products .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon-carbon bonds, which can lead to the synthesis of complex organic molecules . This can have significant implications in fields such as medicinal chemistry, where the compound can be used to synthesize drug molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound this compound. Factors such as temperature, pH, and the presence of other reactants can affect the rate and efficiency of the Suzuki–Miyaura reaction . Additionally, the stability of the compound can be influenced by factors such as light, heat, and moisture.

Propiedades

IUPAC Name |

3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BFO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYQJYIEVNXWDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50716700 | |

| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1029439-02-8 | |

| Record name | 3-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50716700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Thien-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1395658.png)

![2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B1395663.png)

![4-chloro-5-fluoro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1395676.png)